ALLO-2-hydroxycitric acid

CAS No.: 27750-11-4

Cat. No.: VC1837868

Molecular Formula: C6H8O8

Molecular Weight: 208.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27750-11-4 |

|---|---|

| Molecular Formula | C6H8O8 |

| Molecular Weight | 208.12 g/mol |

| IUPAC Name | (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6-/m1/s1 |

| Standard InChI Key | ZMJBYMUCKBYSCP-AWFVSMACSA-N |

| Isomeric SMILES | C(C(=O)O)[C@@]([C@@H](C(=O)O)O)(C(=O)O)O |

| SMILES | C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Properties and Structure

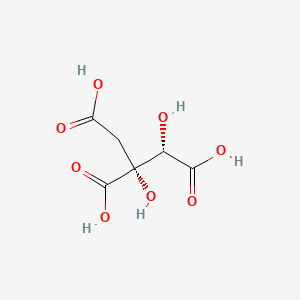

ALLO-2-hydroxycitric acid (CAS No. 27750-11-4) is a derivative of citric acid with a molecular formula of C6H8O8 and a molecular weight of 208.12 g/mol. The compound's IUPAC name is (1S,2R)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid, reflecting its specific stereochemistry which is critical to its biological activity. The allo prefix indicates its particular stereoisomeric configuration, distinguishing it from other hydroxycitric acid isomers. This structural specificity contributes significantly to its ability to interact with target enzymes.

The compound features three carboxylic acid groups and two hydroxyl groups, giving it a highly polar character. These functional groups enable it to form numerous hydrogen bonds with water and target biological molecules, particularly enzymes involved in metabolic processes. The structural features of ALLO-2-hydroxycitric acid can be represented by its canonical SMILES notation: C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O.

Physical and Chemical Characteristics

The physical properties of ALLO-2-hydroxycitric acid reflect its highly oxygenated structure. As a tricarboxylic acid, it demonstrates significant solubility in water and polar solvents. The compound's multiple functional groups provide numerous binding sites for interactions with biological macromolecules, particularly enzymes involved in metabolic pathways. This characteristic forms the basis for its biological activity in metabolic regulation.

Biological Mechanism of Action

Enzyme Inhibition Properties

ALLO-2-hydroxycitric acid primarily functions as a competitive inhibitor of adenosine triphosphate-citrate lyase (ACLY), an enzyme crucial for converting citrate to acetyl-CoA. This enzymatic inhibition represents the foundational mechanism through which the compound exerts its metabolic effects. By blocking ACLY activity, ALLO-2-hydroxycitric acid disrupts the conversion pathway from citrate to acetyl-CoA, which serves as an essential substrate for fatty acid and cholesterol synthesis.

The competitive nature of this inhibition means that ALLO-2-hydroxycitric acid competes with the natural substrate (citrate) for binding to the enzyme's active site. The structural similarity between ALLO-2-hydroxycitric acid and citrate enables this competition, while the additional hydroxyl group provides the differential binding characteristics that lead to inhibition rather than catalysis.

Effects on Metabolic Pathways

The inhibition of ACLY by ALLO-2-hydroxycitric acid has cascading effects on multiple metabolic pathways. By reducing the availability of acetyl-CoA, the compound limits the substrates necessary for de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors). This disruption of fatty acid synthesis potentially leads to reduced fat accumulation and may contribute to weight management benefits.

Beyond direct effects on lipid metabolism, ALLO-2-hydroxycitric acid also influences appetite regulation. Studies indicate that hydroxycitric acid may enhance serotonin availability, a neurotransmitter associated with satiety signals . This mechanism could contribute to reduced food intake and increased feelings of fullness, further supporting its potential role in weight management.

A table of observed biological effects of ALLO-2-hydroxycitric acid is presented below:

| Biological Effect | Mechanism | Potential Outcome |

|---|---|---|

| Inhibition of lipogenesis | Competitive inhibition of ATP-citrate lyase | Reduced fatty acid synthesis and fat accumulation |

| Appetite suppression | Enhanced serotonin availability | Decreased food intake, increased satiety |

| Hepatoprotective activity | Maintenance of liver enzyme levels | Protection against liver toxicity |

| Anti-inflammatory effects | Reduction of inflammatory markers | Decreased inflammation in multiple tissues |

| Antioxidant activity | Mitigation of oxidative stress | Potential anti-aging and cellular protection effects |

Clinical Studies and Research Findings

Weight Management Studies

Several clinical trials have investigated the efficacy of hydroxycitric acid (HCA) in weight management contexts. A notable study examined the effects of a calorie-restricted diet (CRD) with HCA supplementation on appetite-regulating hormones, obesity indices, body composition, and appetite in women with nonalcoholic fatty liver disease (NAFLD) . This randomized trial divided 44 overweight/obese women with NAFLD into two groups: an intervention group receiving both a calorie-restricted diet and HCA supplementation, and a control group receiving only the calorie-restricted diet .

Applications in Weight Management

Appetite Regulation Mechanisms

ALLO-2-hydroxycitric acid appears to influence appetite regulation through multiple pathways. Beyond the previously mentioned effects on serotonin levels, research suggests the compound may impact hunger-regulating hormones like leptin and adiponectin. Changes in these hormone levels could contribute to altered appetite patterns and potentially support weight management efforts.

The comprehensive trial on women with NAFLD examined the effects of HCA supplementation on appetite status alongside various obesity indices and body composition measures . While the study showed significant reductions in energy and macronutrient intakes across both intervention and control groups, the specific contribution of HCA to appetite regulation merits further investigation.

Impact on Body Composition

Research into the effects of ALLO-2-hydroxycitric acid on body composition has yielded mixed results. Some studies suggest modest benefits in reducing body fat percentage and preserving lean mass during weight loss, while others show limited impact beyond what diet alone achieves.

The trial involving women with NAFLD assessed changes in obesity indices and body composition following HCA supplementation alongside a calorie-restricted diet . Both groups showed improvements in these parameters, though differences in the magnitude of changes between groups highlight the need for additional research to clarify the specific contribution of HCA to body composition improvements.

Future Research Directions

Ongoing Clinical Investigations

Current research continues to explore the efficacy and mechanisms of ALLO-2-hydroxycitric acid in various contexts. Areas of active investigation include optimizing dosage and delivery methods, identifying synergistic combinations with other compounds, and elucidating the full spectrum of metabolic effects beyond weight management.

Long-term studies are particularly needed to assess the sustainability of benefits and to monitor for any potential adverse effects that might emerge with extended use. Additionally, research into genetic factors that may influence individual responses to the compound could help identify populations most likely to benefit from its use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume